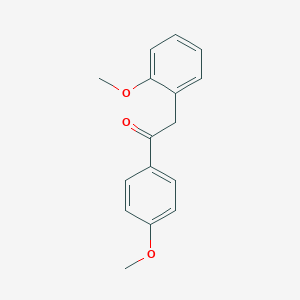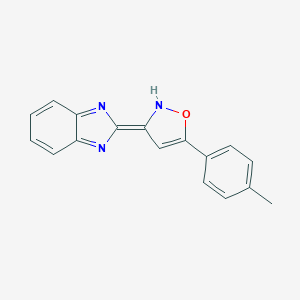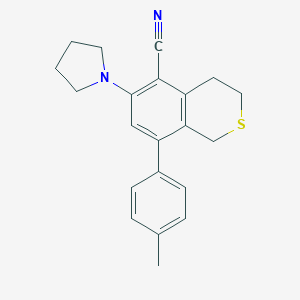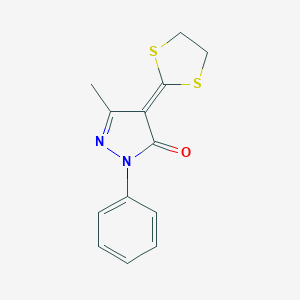
2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanone, also known as methoxyketamine, is a novel dissociative anesthetic drug that has gained attention in recent years due to its potential for use in scientific research. Methoxyketamine is structurally similar to ketamine, a well-known anesthetic drug, but with a methoxy group added to the 2-position of the phenyl ring. This modification is believed to alter the drug's pharmacological properties, leading to unique effects and potential applications.
Mécanisme D'action
The exact mechanism of action of 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanoneine is not fully understood, but it is believed to act primarily as an NMDA receptor antagonist, similar to ketamine. This results in the drug's dissociative and analgesic effects, as well as potential antidepressant effects through modulation of glutamate signaling.
Biochemical and physiological effects:
Methoxyketamine has been shown to have a variety of biochemical and physiological effects in animal models. These include alterations in neurotransmitter levels, changes in gene expression, and modulation of inflammatory and immune responses. The drug has also been shown to have neuroprotective effects in certain contexts.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxyketamine has several advantages for use in scientific research. Its unique pharmacological properties make it a valuable tool for studying the NMDA receptor and glutamate signaling pathways. The drug's longer duration of action and potentially reduced psychotomimetic effects may also make it a more practical alternative to ketamine for certain experiments. However, limitations include the need for careful dosing and potential toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 2-(2-Methoxyphenyl)-1-(4-methoxyphenyl)ethanoneine. These include further investigation into the drug's antidepressant effects, potential applications in the treatment of chronic pain, and exploration of the drug's neuroprotective effects in various contexts. Additionally, further studies on the drug's pharmacokinetics and toxicity are needed to fully understand its potential for use in scientific research.
Méthodes De Synthèse
Methoxyketamine can be synthesized through a multi-step process involving the reaction of 2-methoxyphenylacetonitrile with 4-methoxybenzylmagnesium bromide, followed by reduction and subsequent reaction with acetic anhydride. The resulting product is purified through recrystallization and characterized through various spectroscopic techniques.
Applications De Recherche Scientifique
Methoxyketamine has been identified as a potential tool for scientific research due to its unique pharmacological properties. The drug has been shown to have dissociative and analgesic effects, similar to ketamine, but with a longer duration of action and potentially less psychotomimetic effects. Methoxyketamine has also been shown to have antidepressant effects in animal models, suggesting potential applications in the treatment of depression.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
2-(2-methoxyphenyl)-1-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-14-9-7-12(8-10-14)15(17)11-13-5-3-4-6-16(13)19-2/h3-10H,11H2,1-2H3 |
Clé InChI |
ZLCMGPBQANMSDD-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)
![N-(2-methylphenyl)-N-[4-(1-piperazinyl)-6-(2-toluidino)-1,3,5-triazin-2-yl]amine](/img/structure/B246463.png)
![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![6-(4-methylsulfanylphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246468.png)
![6-(3-bromophenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246471.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)

![N-(tert-butyl)-N-{2-[2-(2-methoxyphenyl)vinyl]imidazo[1,2-a]pyridin-3-yl}amine](/img/structure/B246486.png)


![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)
![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)
![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B246510.png)